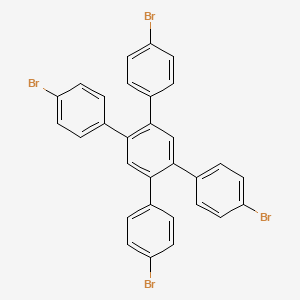
1,2,4,5-tetrakis(4-bromophenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetrakis(4-bromophenyl)benzene is an organic compound with the molecular formula C30H18Br4. It is characterized by a benzene ring substituted with four bromophenyl groups at the 1, 2, 4, and 5 positions. This compound is notable for its high molecular weight and unique structural properties, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrakis(4-bromophenyl)benzene can be synthesized through a nickel-catalyzed Yamamoto coupling reaction. This involves the treatment of this compound with nickel(0) complex in dimethylformamide (DMF) at 80°C for 48 hours . The reaction yields a highly porous organic framework, which is then washed and dried to obtain the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Yamamoto coupling reaction provides a scalable approach for its synthesis. The use of nickel catalysts and DMF as a solvent ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions: 1,2,4,5-Tetrakis(4-bromophenyl)benzene primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like DMF or DMSO.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Cross-Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
科学的研究の応用
1,2,4,5-Tetrakis(4-bromophenyl)benzene has several applications in scientific research, including:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable, porous structures.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Serves as a precursor for the synthesis of catalysts used in various organic transformations.
作用機序
The mechanism of action of 1,2,4,5-tetrakis(4-bromophenyl)benzene is largely dependent on its role in specific applications. For instance, in MOFs, it acts as a ligand that coordinates with metal ions to form a stable framework. The bromine atoms facilitate various substitution reactions, enabling the formation of complex structures .
類似化合物との比較
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure but with carboxyl groups instead of bromine atoms.
1,3,5-Tris(4-bromophenyl)benzene: Contains three bromophenyl groups instead of four, leading to different reactivity and applications.
Uniqueness: 1,2,4,5-Tetrakis(4-bromophenyl)benzene is unique due to its high degree of substitution and the presence of bromine atoms, which enhance its reactivity in substitution and cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and materials.
特性
分子式 |
C30H18Br4 |
|---|---|
分子量 |
698.1 g/mol |
IUPAC名 |
1,2,4,5-tetrakis(4-bromophenyl)benzene |
InChI |
InChI=1S/C30H18Br4/c31-23-9-1-19(2-10-23)27-17-29(21-5-13-25(33)14-6-21)30(22-7-15-26(34)16-8-22)18-28(27)20-3-11-24(32)12-4-20/h1-18H |
InChIキー |
JYYMXSUAPIUIAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


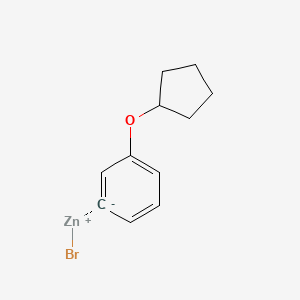
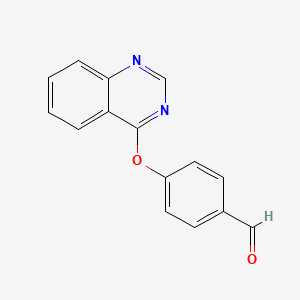

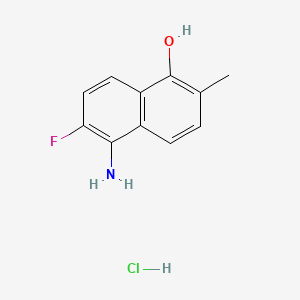
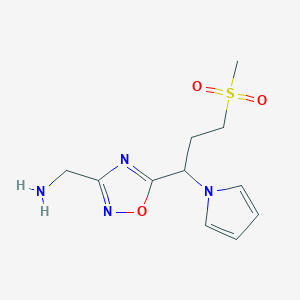
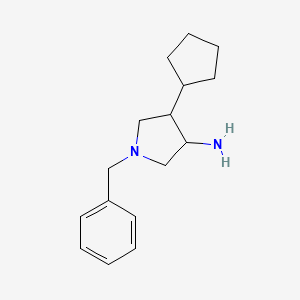
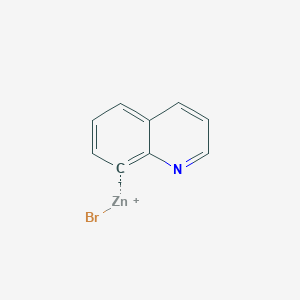
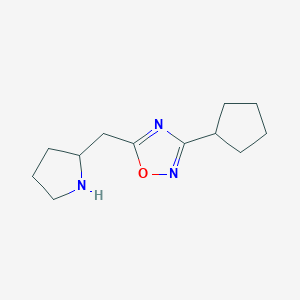
![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
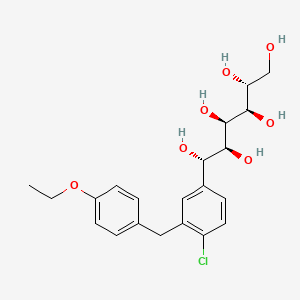
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
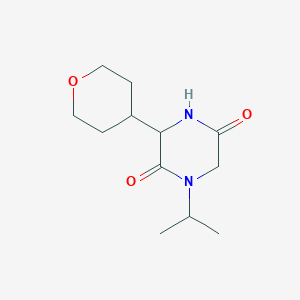
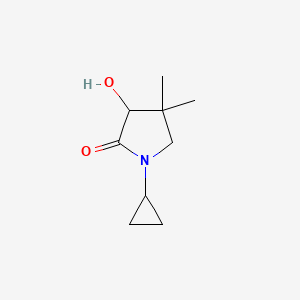
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
